molecular formula C21H24N2O5S2 B2805650 2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 873010-27-6

2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B2805650
CAS No.: 873010-27-6
M. Wt: 448.55
InChI Key: RLHYJGXAALDXLD-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzenesulfonamide core, a functional group known for its diverse biological activities and presence in many therapeutic agents . The structure is further elaborated with methoxy substitutions and a complex side chain incorporating a 4-methyl-1,3-thiazole ring, suggesting potential for interaction with various enzymatic targets and biological pathways. As a benzenesulfonamide derivative, it may be investigated for its role as a modulator of specific receptors or enzymes, following the precedent set by other sulfonamide-based drugs which exhibit activities including anti-carbonic anhydrase and anti-dihropteroate synthetase effects . This compound is intended for in vitro research applications only, such as assay development, target identification, and structure-activity relationship (SAR) studies. It is supplied as a high-purity solid strictly for laboratory use and is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-14-19(29-21(23-14)15-5-7-16(26-2)8-6-15)11-12-22-30(24,25)20-13-17(27-3)9-10-18(20)28-4/h5-10,13,22H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHYJGXAALDXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of methoxy groups at the 2 and 5 positions. The thiazole ring is then synthesized and attached to the benzenesulfonamide core through a series of coupling reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares functional group similarities with sulfonamide-triazole hybrids (e.g., compounds [7–9] in ) . Below is a comparative analysis:

Feature Target Compound Triazole-Sulfonamide Analogues [7–9]
Core Heterocycle 1,3-Thiazole (5-membered ring with S and N) 1,2,4-Triazole (5-membered ring with three N atoms)
Substituents - 4-Methyl, 4-methoxyphenyl (thiazole)
- 2,5-Dimethoxybenzene (sulfonamide)
- 2,4-Difluorophenyl (triazole)
- Halophenylsulfonyl (X = H, Cl, Br)
Sulfonamide Linkage Direct attachment to benzene ring with methoxy groups Attached to halogenated phenyl groups
Tautomerism Not observed (thiazole lacks tautomeric flexibility) Exists as thione-thiol tautomers (confirmed via IR/NMR)
Spectral Signatures Anticipated C=S (thiazole) and SO₂ bands (sulfonamide) C=S (1247–1255 cm⁻¹), SO₂ (1130–1150 cm⁻¹), and NH (3278–3414 cm⁻¹)

Research Findings and Data Gaps

While the provided evidence lacks direct data on the target compound, extrapolation from analogues suggests:

  • Stability : Thiazole derivatives are generally more stable than triazole tautomers, which require equilibrium control .
  • Synthetic Challenges : Introducing multiple methoxy groups may complicate purification compared to halogenated systems.

Proposed Research Directions

Spectral Characterization : Validate IR/NMR peaks (e.g., C=S at ~1240 cm⁻¹, SO₂ asymmetric stretch ~1350 cm⁻¹).

Docking Studies : Compare sulfonamide-enzyme interactions with triazole analogues.

Solubility Profiling : Assess impact of methoxy vs. halogen substituents on aqueous solubility.

Biological Activity

2,5-Dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C20H26N2O4S
  • Molecular Weight : 394.50 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Sulfonamides, including this compound, are recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives of benzene sulfonamides can inhibit bacterial growth effectively .

Anti-cancer Potential

Recent investigations highlight the anti-cancer potential of sulfonamide derivatives. In vitro studies demonstrated that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines . This suggests that the compound could be further explored for its therapeutic applications in oncology.

Cardiovascular Effects

The biological activity of sulfonamides extends to cardiovascular effects. A study on related compounds indicated their ability to influence perfusion pressure and coronary resistance through calcium channel inhibition . This mechanism may also apply to this compound, suggesting a potential role in managing cardiovascular diseases.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar sulfonamides have been shown to inhibit specific enzymes involved in bacterial biosynthesis and cancer cell proliferation.
  • Calcium Channel Modulation : The interaction with calcium channels may lead to alterations in vascular tone and cardiac function, affecting blood pressure regulation.

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of related sulfonamide compounds. The following table summarizes key findings from these studies:

Compound NameDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-No changeNo change
Compound A0.001DecreasedDecreased
Compound B0.001DecreasedNo significant change
Compound C0.001Significant decreaseSignificant decrease

These results indicate that specific modifications in the structure of sulfonamides can lead to enhanced biological activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial theoretical evaluations suggest favorable pharmacokinetic profiles for similar compounds using tools such as SwissADME . However, detailed experimental data on this specific compound are still required.

Q & A

Q. What are the optimized synthetic routes for 2,5-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide?

The synthesis involves multi-step organic reactions. A validated approach includes:

  • Thiazole core formation : Reacting 4-methoxyphenyl-substituted precursors with ethylenediamine derivatives under reflux conditions in ethanol or dichloromethane .
  • Sulfonamide coupling : Introducing the sulfonamide group via reaction with 2,5-dimethoxybenzenesulfonyl chloride in dry pyridine at room temperature for 5 hours, followed by acidification and purification via flash chromatography .
  • Key considerations : Use of TLC to monitor reaction progress and optimize yields (60–75%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR for verifying sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion at m/z 515.14) .
  • X-ray crystallography : For resolving stereochemical ambiguities (if crystalline derivatives are available) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Dose-response curves : To establish potency thresholds and compare with structurally similar sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s biological activity across studies?

  • Orthogonal assays : Validate antimicrobial claims using both in vitro (microbroth dilution) and in silico (molecular docking against bacterial enzymes like dihydrofolate reductase) .
  • Metabolic stability : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .
  • Structural analogs : Compare activity with derivatives lacking the 4-methylthiazole or dimethoxy groups to isolate pharmacophores .

Q. What computational strategies are effective for studying its target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide targets (e.g., carbonic anhydrase IX) .
  • MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational flexibility .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. methyl groups) on activity using descriptors like logP and polar surface area .

Q. How can researchers design experiments to probe its mechanism of action in cancer models?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify programmed cell death .
  • Western blotting : Evaluate downstream targets (e.g., caspase-3, PARP cleavage) in treated vs. untreated cells .
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., p53, Bcl-2) .

Q. What strategies mitigate challenges in its solubility and bioavailability?

  • Co-crystallization : Co-formulate with cyclodextrins or PEG derivatives to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters at the sulfonamide group to improve membrane permeability .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models to calculate bioavailability (e.g., AUC0–24) .

Methodological Recommendations

  • Synthetic reproducibility : Strictly control moisture levels during sulfonamide coupling to prevent hydrolysis .
  • Data validation : Use triplicate biological replicates and report standard deviations to ensure statistical rigor .
  • Ethical compliance : Follow OECD guidelines for in vivo studies to ensure humane treatment of animal models .

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